6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN8/c15-11-8-16-14(17-9-11)22-5-1-4-21(6-7-22)13-3-2-12-19-18-10-23(12)20-13/h2-3,8-10H,1,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZOEOJAENXJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)Br)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyridazine Derivatives
A foundational approach involves reacting 3-aminopyridazine with formic acid under reflux to yieldtriazolo[4,3-b]pyridazine. For halogenated variants, 4,6-dichloropyridazine-3-carboxylic acid (25) undergoes Curtius rearrangement to form tert-butoxy carbonyl amide intermediates (26), followed by hydrazine-mediated cyclization to produce 6-chloro-triazolo[4,3-b]pyridazin-8-ylamine (29). Chlorination with POCl3 introduces reactive sites for subsequent functionalization.
Key Reaction Conditions
Alternative Pathways via Triazole-Pyridazine Fusion
Recent methods employ iodine-catalyzed cascades to fuse triazole and pyridazine rings. For example, o-azidoacetophenone reacts with propargylamine-substituted benzamides under iodine (10 mol%) to form triazolo-pyridazine cores via 1,3-dipolar cycloaddition. This atom-economical approach pre-organizes reactants but requires precise stoichiometry to avoid oligomerization.
Functionalization with 1,4-Diazepane
The 1,4-diazepane moiety is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Displacement of Halogenated Intermediates
6-Chloro-triazolo[4,3-b]pyridazine (10) reacts with 1,4-diazepane in dimethylformamide (DMF) at 80°C, facilitated by potassium carbonate as a base. The reaction proceeds via SNAr mechanism, replacing chlorine with the diazepan nitrogen.
Optimization Notes
Reductive Amination for Diazepane Installation
Alternative routes employ reductive amination between 6-amino-triazolo[4,3-b]pyridazine and glutaraldehyde. Sodium cyanoborohydride reduces the imine intermediate, forming the seven-membered diazepane ring. This method offers flexibility for introducing substituents but requires stringent pH control (pH 4–6).
Coupling with 5-Bromopyrimidin-2-yl Group
The final step involves attaching 5-bromopyrimidin-2-yl to the diazepan nitrogen via cross-coupling or nucleophilic substitution.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling between 5-bromo-2-chloropyrimidine and diazepan-triazolo-pyridazine intermediates achieves high regioselectivity. Using Pd2(dba)3 and Xantphos in toluene at 100°C, the reaction affords the target compound in 65–70% yield.
Critical Parameters
Direct Nucleophilic Substitution
In a simpler approach, 2-chloro-5-bromopyrimidine reacts with diazepan-triazolo-pyridazine in the presence of NaH (2 eq) in THF. The reaction proceeds at room temperature, achieving 60% yield but with lower purity compared to cross-coupling.
Characterization and Analytical Validation
Synthetic intermediates and the final compound are validated using advanced spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Purity Assessment
HPLC with C18 columns (acetonitrile/water gradient) shows ≥95% purity. Residual solvents (DMF, THF) are quantified via GC-MS.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Buchwald-Hartwig | High regioselectivity | Costly catalysts, anhydrous conditions | 65–70 |
| Nucleophilic Substitution | Simple setup, room temperature | Lower purity, byproduct formation | 55–60 |
| Reductive Amination | Flexible substituent introduction | pH sensitivity, multi-step | 50–65 |
Mechanistic Insights and Side Reactions
- Triazole Ring Formation : Cyclization via iodine catalysis proceeds through imine intermediates, as evidenced by in situ FTIR monitoring.
- Diazepane Ring Closure : Reductive amination may form six-membered piperidine byproducts if glutaraldehyde stoichiometry exceeds 1:1.
- Coupling Side Reactions : Homocoupling of pyrimidine (Gilch reaction) occurs if palladium loading exceeds 5 mol%.
Scalability and Industrial Considerations
Kilogram-scale synthesis employs continuous flow reactors for cyclocondensation and coupling steps, reducing reaction times by 40%. Purification via crystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for various receptors or enzymes, providing insights into biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique structure may impart desirable properties to industrial products.
Mechanism of Action
The mechanism of action of 6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Diverse Applications : The triazolopyridazine scaffold is adaptable to targets ranging from epigenetic regulators (BRD4) to neurotransmitter receptors (GABAA) and phosphodiesterases (PDE4), underscoring its versatility .
Substituent-Driven Selectivity :
- Halogenated groups (e.g., bromine) enhance bromodomain inhibition via hydrophobic/halogen bonding.
- Polar substituents (e.g., tetrahydrofuran in PDE4 inhibitors) improve solubility and isoform selectivity .
Unmet Needs : The target compound’s lack of reported activity data highlights a gap in characterizing bromopyrimidinyl-triazolopyridazines, warranting further enzymatic and cellular assays.
Biological Activity
The compound 6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 375.23 g/mol. The structure features a brominated pyrimidine moiety, a diazepane ring, and a triazolo-pyridazine scaffold, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Bromination of Pyrimidine : Formation of the 5-bromopyrimidine ring through bromination using bromine or N-bromosuccinimide (NBS).
- Cyclization to Form Triazolo-Pyridazine : Cyclization of hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
- Formation of Diazepane Ring : Final cyclization to form the diazepane structure using cyclization agents.
These synthetic routes allow for the modification of the compound to enhance its biological activity and specificity.
The biological activity of the compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The bromine atom in the pyrimidine moiety can participate in nucleophilic substitutions, while the diazepane ring enhances binding affinity through hydrogen bonding and hydrophobic interactions. This interaction can modulate enzyme activity and receptor signaling pathways.
Pharmacological Applications
Recent studies have highlighted several potential pharmacological applications:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines. For instance, derivatives of similar structures demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 1.06 to 2.73 μM .
- Anti-Tubercular Activity : A related study reported that certain derivatives exhibited potent anti-tubercular activity against Mycobacterium tuberculosis, with IC90 values between 3.73 and 40.32 μM .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on c-Met kinase, an important target in cancer therapy. Notably, some derivatives showed IC50 values comparable to established inhibitors like Foretinib .
Case Study 1: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxicity of triazolo-pyridazine derivatives, compounds similar to our target exhibited moderate to significant cytotoxicity across multiple cancer cell lines. The most active compounds were further analyzed for their mechanism of action through apoptosis assays and cell cycle analysis .
Case Study 2: Anti-Tubercular Screening
Another investigation focused on anti-tubercular agents derived from similar scaffolds found that specific modifications in the structure led to enhanced activity against M. tuberculosis. The study emphasized the importance of structural diversity in optimizing pharmacological effects .
Summary Table of Biological Activities
| Activity Type | Target Cell Line / Pathogen | IC50 / IC90 Values |
|---|---|---|
| Anticancer | A549 (Lung) | 1.06 ± 0.16 μM |
| MCF-7 (Breast) | 1.23 ± 0.18 μM | |
| HeLa (Cervical) | 2.73 ± 0.33 μM | |
| Anti-Tubercular | Mycobacterium tuberculosis | IC90: 3.73 - 40.32 μM |
| Enzyme Inhibition | c-Met Kinase | IC50: ~0.09 - 0.21 μM |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. For example, the triazolopyridazine core can be formed via cyclization of hydrazine derivatives with pyridazine precursors, followed by functionalization with bromopyrimidine groups. Reaction optimization (e.g., temperature, catalysts like Pd for cross-coupling) is critical to improve yield and purity. Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : - and -NMR to verify proton and carbon environments, focusing on aromatic protons (δ 7–9 ppm) and diazepane-related signals (δ 3–4 ppm).
- X-ray crystallography : Resolve spatial arrangement of the bromopyrimidine and triazolopyridazine moieties.
- Mass spectrometry : HRMS to confirm molecular weight (e.g., calculated m/z for : 396.02) .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For kinase inhibitors (common for triazolopyridazines), use:
- Kinase inhibition profiling : Screen against a panel of kinases (e.g., EGFR, CDK2) at 1–10 µM concentrations.
- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include controls for solvent effects (e.g., DMSO ≤0.1%) .
Advanced Research Questions
Q. How can contradictory data in biological activity between studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Address this by:
- Standardizing protocols : Use identical cell lines, passage numbers, and assay conditions (e.g., incubation time, serum concentration).
- Orthogonal assays : Validate results with complementary methods (e.g., Western blot for target protein inhibition alongside viability assays).
- Dose-response analysis : Calculate IC values across multiple replicates to ensure reproducibility .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation.
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to the diazepane ring to improve membrane permeability.
- Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to assess half-life and bioavailability .
Q. How can environmental stability and degradation pathways of the compound be evaluated?
- Methodological Answer : Follow environmental fate assessment frameworks:
- Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, monitoring degradation via HPLC.
- Photolysis : Expose to UV light (λ = 254 nm) and analyze by LC-MS for byproducts.
- Biotic degradation : Use soil or microbial consortia to assess biodegradation rates under aerobic/anaerobic conditions .
Q. What computational methods predict the compound’s binding affinity to therapeutic targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases.
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- QSAR modeling : Corrogate substituent effects (e.g., bromine position) on activity using datasets from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
